4-benzyl-N-pentylpiperazine-1-carbothioamide
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Overview
Description
4-Benzyl-N-pentylpiperazine-1-carbothioamide is a chemical compound with the molecular formula C17H27N3S and a molecular weight of 305.48 g/mol. This compound belongs to the class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms. Piperazines are known for their diverse biological activities and are used in various applications, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-N-pentylpiperazine-1-carbothioamide typically involves the reaction of piperazine with benzyl chloride and pentyl isothiocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0°C to room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized reaction conditions to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-N-pentylpiperazine-1-carbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and development.
Scientific Research Applications
4-Benzyl-N-pentylpiperazine-1-carbothioamide has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as cancer, neurological disorders, and cardiovascular conditions.
Industry: It is used in the development of new materials, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism by which 4-benzyl-N-pentylpiperazine-1-carbothioamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Benzyl-N-pentylpiperazine-1-carbothioamide is compared with other similar compounds to highlight its uniqueness and potential advantages. Some similar compounds include:
Piperazine derivatives: These compounds share the piperazine core structure but differ in their substituents and functional groups.
Thioamide derivatives: These compounds contain the thioamide group and exhibit similar biological activities.
Benzyl derivatives: These compounds feature the benzyl group and are used in various chemical and biological applications.
Properties
IUPAC Name |
4-benzyl-N-pentylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3S/c1-2-3-7-10-18-17(21)20-13-11-19(12-14-20)15-16-8-5-4-6-9-16/h4-6,8-9H,2-3,7,10-15H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMSEQREOUOYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=S)N1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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